1-(2-苯基噻唑-5-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

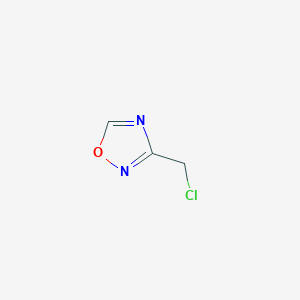

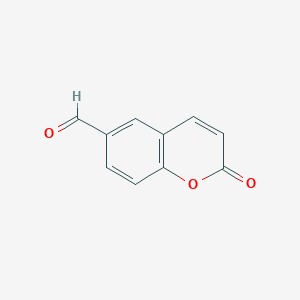

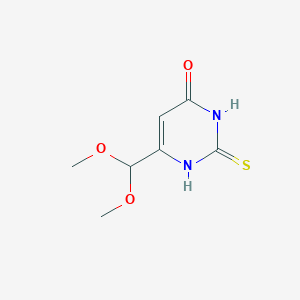

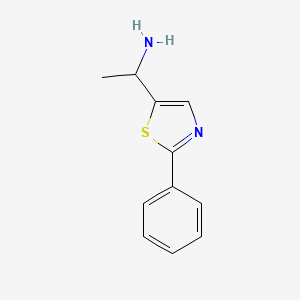

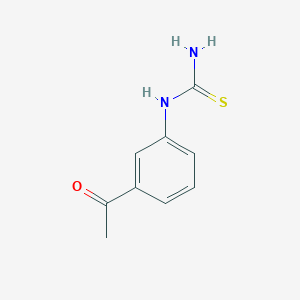

1-(2-Phenylthiazol-5-yl)ethylamine is a compound with the molecular formula C11H12N2S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Phenylthiazol-5-yl)ethylamine has been investigated. For instance, the preparation of ®- and (S)-1-phenyl-1-(2-phenylthiazol-5-yl)-methanol by asymmetric bioreduction of the corresponding bulky ketone 1-phenyl-1-(2-phenylthiazol-5-yl)-methanone with whole microbial cells has been reported .

Molecular Structure Analysis

The molecular structure of 1-(2-Phenylthiazol-5-yl)ethylamine consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The compound’s molecular weight is 204.29 g/mol.

Chemical Reactions Analysis

As an amine, 1-(2-Phenylthiazol-5-yl)ethylamine is expected to behave similarly to ammonia in reactions where the lone pair on the nitrogen atom is involved . Amines react with acids to produce ammonium ions, where the amine molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .

科学研究应用

Synthetic Applications

“1-(2-Phenylthiazol-5-yl)ethylamine” is structurally similar to 1-phenylethylamine (α-PEA), which has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Chiral ligands with α-PEA moieties have been applied in asymmetric reactions, and effective modular chiral organocatalysts have been constructed with α-PEA fragments and used in important synthetic reactions .

Biological Evaluation

Thiazole derivatives, such as “1-(2-Phenylthiazol-5-yl)ethylamine”, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Anticancer Activity

Some thiazole-based compounds have shown potent antitumor activities . For instance, a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole compounds were synthesized and tested for anticancer activity against human cancer cell lines .

Antioxidant Activity

Thiazole-based compounds have also been modified at different positions to generate new molecules with potent antioxidant activities .

Antimicrobial Activity

Thiazole-based compounds, including “1-(2-Phenylthiazol-5-yl)ethylamine”, have demonstrated antimicrobial activities .

Anti-Alzheimer and Antihypertensive Activities

Thiazole-based compounds have shown potential in the treatment of Alzheimer’s disease and hypertension .

作用机制

Target of Action

It is structurally similar to phenethylamine , which is known to interact with various targets such as Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion .

Mode of Action

Phenethylamine, a structurally similar compound, is known to regulate monoamine neurotransmission by binding to thetrace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction results in changes in neurotransmitter levels, which can affect mood and cognition .

Biochemical Pathways

Compounds with a thiazole ring, such as this one, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized bymonoamine oxidase B (MAO-B) . This metabolism significantly impacts the bioavailability of phenethylamine, and it is reasonable to hypothesize that 1-(2-Phenylthiazol-5-yl)ethylamine may have similar pharmacokinetic properties.

Result of Action

Given its structural similarity to phenethylamine, it may have similar effects, such as acting as a central nervous system stimulant .

属性

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJTXCXAHAASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylthiazol-5-yl)ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)